molecular formula C16H18BrNO B4942988 2-{[benzyl(ethyl)amino]methyl}-4-bromophenol

2-{[benzyl(ethyl)amino]methyl}-4-bromophenol

Cat. No. B4942988
M. Wt: 320.22 g/mol
InChI Key: CAULJXKQLXXXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[benzyl(ethyl)amino]methyl}-4-bromophenol, also known as BHAP, is a chemical compound that has been extensively studied for its potential use in scientific research. BHAP belongs to the class of compounds known as phenols, which are widely used in the synthesis of various organic compounds. The unique structure of BHAP makes it an interesting compound for scientific research, as it has the potential to interact with biological systems in a variety of ways.

Scientific Research Applications

Synthesis and Inhibitory Activities

2-{[benzyl(ethyl)amino]methyl}-4-bromophenol and its derivatives have been synthesized and studied for various biological activities. Notably, compounds similar to 2-{[benzyl(ethyl)amino]methyl}-4-bromophenol, isolated from red marine algae, have been synthesized and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), showing moderate PTP1B inhibitors (Guo et al., 2011). Similarly, novel 2‐(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives, synthesized through a two-step process involving 2-{[benzyl(ethyl)amino]methyl}-4-bromophenol, exhibited significant antibacterial and fungal activity (Srinivasulu et al., 2009).

Antibacterial Properties

The antibacterial properties of bromophenols, including those related to 2-{[benzyl(ethyl)amino]methyl}-4-bromophenol, have been extensively studied. For instance, antibacterial bromophenols isolated from the marine red alga Rhodomela confervoides showed moderate to strong activity against various strains of bacteria (Xu et al., 2003).

Antioxidant Activity

Research has also highlighted the antioxidant properties of bromophenols. A study involving bromophenols from the marine red alga Rhodomela confervoides revealed that these compounds exhibit potent antioxidant activities, stronger than or comparable to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011). Another study confirmed the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa, with one compound showing better activity than quercetin and luteolin in cellular assays (Olsen et al., 2013).

properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULJXKQLXXXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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